molecular formula C18H35N B1677099 Stearonitrile CAS No. 638-65-3

Stearonitrile

Cat. No. B1677099
M. Wt: 265.5 g/mol
InChI Key: RHSBIGNQEIPSCT-UHFFFAOYSA-N
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Patent
US06307104B1

Procedure details

300 g of stearonitrile were fed into a 1 liter autoclave and then 3 g of Catalyst A, 12 g of water and 1 g of 48% sodium hydroxide were put thereinto. After purging with nitrogen gas, the reaction was carried out under the hydrogen pressure of 2.0 MpaG at the reaction temperature of 120° C. The reaction-finishing point was determined at the point where the hydrogen gas was no longer absorbed. The reaction system was aged further for 15 minutes. Absorption of hydrogen gas proceeded smoothly and the absorption was completed in 0.8 hour. After finish of the reaction and aging, the reaction product was taken out from the reactor and the catalyst was removed off. Then, the reaction product was distilled and purified under 0.27 kPa at 220° C. Stearylamine was obtained with yield of 94%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
12 g
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1](#[N:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Na+]>O>[CH2:1]([NH2:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Catalyst A
Quantity
3 g
Type
catalyst
Smiles
Step Four
Name
Quantity
12 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging with nitrogen gas
CUSTOM
Type
CUSTOM
Details
was carried out under the hydrogen pressure of 2.0 MpaG at the reaction temperature of 120° C
CUSTOM
Type
CUSTOM
Details
no longer absorbed
CUSTOM
Type
CUSTOM
Details
Absorption of hydrogen gas
CUSTOM
Type
CUSTOM
Details
the absorption
WAIT
Type
WAIT
Details
was completed in 0.8 hour
Duration
0.8 h
CUSTOM
Type
CUSTOM
Details
After finish of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed off
DISTILLATION
Type
DISTILLATION
Details
Then, the reaction product was distilled
CUSTOM
Type
CUSTOM
Details
purified under 0.27 kPa at 220° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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